molecular formula C8H12O2 B2853562 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid CAS No. 2102409-83-4

2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid

Cat. No.: B2853562
CAS No.: 2102409-83-4
M. Wt: 140.182
InChI Key: ILZXKLHDGDEIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include halides and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-YL}propanoic acid involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This property makes it a valuable scaffold in drug design, where it can enhance the potency and selectivity of therapeutic agents .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZXKLHDGDEIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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